1,2-二苯乙酮

描述

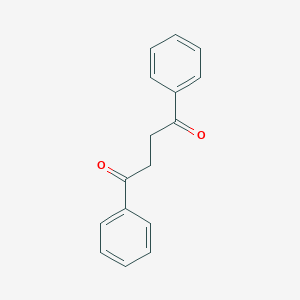

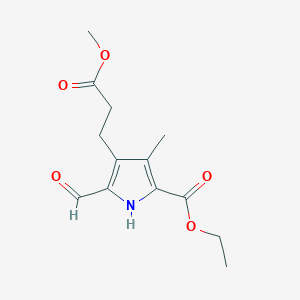

1,2-Dibenzoylethane, also known as DBE, is an organic compound that has a wide range of uses in scientific research and industrial applications. It is a colorless liquid with a boiling point of 192°C and a melting point of -97°C. DBE is a hydrocarbon with the chemical formula C6H4(OCH2CH2)2 and is composed of two benzene rings connected by an ethylene group. It is a highly reactive compound and is used in a variety of chemical reactions.

科学研究应用

抑制DMBA-DNA加合物形成

1,2-二苯乙酮已被发现能有效抑制乳腺组织中DMBA-DNA加合物的形成 . DMBA,或7,12-二甲基苯并[a]蒽,是一种强致癌剂和诱变剂,会形成DNA加合物,这是一种DNA损伤。1,2-二苯乙酮抑制该过程的能力对癌症研究和治疗具有重要意义。

这种对乳腺DNA加合物形成的抑制作用与几种酶的肝脏活性增加有关 :

作用机制

Target of Action

1,2-Dibenzoylethane is a complex organic compound with the molecular formula C16H14O2 It has been found to be effective in inhibiting the formation of mammary dmba-dna adducts .

Mode of Action

It is known to inhibit the formation of mammary dmba-dna adducts . This suggests that it may interact with DNA or enzymes involved in DNA adduct formation, thereby preventing the formation of these potentially harmful structures.

Biochemical Pathways

1,2-Dibenzoylethane’s inhibitory effect on mammary DNA adduct formation is associated with increased liver activities of glutathione S-transferase , QR , and 7-ethoxyresorufin-O-deethylase . These enzymes play crucial roles in the detoxification of harmful substances in the body, suggesting that 1,2-Dibenzoylethane may influence these biochemical pathways.

Pharmacokinetics

Its solubility in acetone and insolubility in water suggest that it may have good lipid solubility, which could influence its absorption and distribution within the body.

Result of Action

The primary known effect of 1,2-Dibenzoylethane is its ability to inhibit the formation of mammary DMBA-DNA adducts . This suggests that it may have potential protective effects against DNA damage, which is often a precursor to cancer development.

Action Environment

It is also noted to be incompatible with strong oxidizing agents .

安全和危害

生化分析

Biochemical Properties

1,2-Dibenzoylethane has been associated with increased liver activities of glutathione S-transferase, QR, and 7-ethoxyresorufin-O-deethylase . These enzymes play crucial roles in the detoxification process, suggesting that 1,2-Dibenzoylethane may interact with these biomolecules and influence their activities.

Cellular Effects

The inhibitory effect of 1,2-Dibenzoylethane on mammary DMBA-DNA adduct formation suggests that it may have significant effects on cellular processes

Molecular Mechanism

It is known to inhibit the formation of mammary DMBA-DNA adducts, which suggests it may interact with DNA and potentially influence gene expression

Metabolic Pathways

Given its interaction with enzymes such as glutathione S-transferase, QR, and 7-ethoxyresorufin-O-deethylase , it is likely that 1,2-Dibenzoylethane is involved in metabolic pathways related to detoxification.

属性

IUPAC Name |

1,4-diphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWWFLDIIGGSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197811 | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495-71-6 | |

| Record name | 1,4-Diphenyl-1,4-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 495-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic routes to obtain 1,2-dibenzoylethane?

A1: Several methods have been reported for the synthesis of 1,2-dibenzoylethane. One approach involves the dehalogenation of phenacyl bromide using lower-oxidation-state metallic ions complexed with DMSO []. Another method utilizes the photolysis of methyl phenacyl sulfoxides, with the product distribution being influenced by the pH of the reaction mixture and benzene-ring substituents []. Additionally, 1,2-dibenzoylethane can be obtained as a dimerization product during the electrochemical reduction of N-phenacylpyridinium ions [].

Q2: What is the molecular structure of 1,2-dibenzoylethane and its conformational preference in the solid state?

A2: 1,2-Dibenzoylethane (C16H14O2, molecular weight 238.28 g/mol) exists primarily in the keto form and adopts an antiperiplanar conformation about the central carbon-carbon bond in the solid state. This conformation has been confirmed through X-ray diffraction studies [].

Q3: Can 1,2-dibenzoylethane be used as a precursor for other heterocyclic compounds?

A3: Yes, 1,2-dibenzoylethane can undergo cyclization reactions to form furan derivatives. Studies have shown that reacting 1,2-dibenzoylethane with strong acids like sulfuric acid or aluminum trichloride leads to the formation of 2,5-diphenylfuran radical cation []. This reaction proceeds through an intramolecular cyclization mechanism.

Q4: How does the structure of 1,2-dibenzoylethane relate to its ability to form chelating ligands?

A4: The 1,4-diketone moiety present in 1,2-dibenzoylethane can act as a valuable building block for synthesizing various chelating ligands. For instance, it can be used to create bis-β-diketonato ligands. These ligands exhibit chirality due to the orthogonal twisting of the two non-symmetric diketonato moieties, making them suitable for developing chiral metal complexes [, ].

Q5: How do substituents on the benzene rings of 1,2-dibenzoylethane derivatives affect the properties of their metal complexes?

A6: Substituents on the benzene rings can significantly influence the properties of the resulting metal complexes. For example, replacing the terminal ligands in a dinuclear palladium complex containing a symmetric bis-β-diketonato ligand with non-symmetric β-diketonates can induce axial chirality in the complex [].

Q6: What analytical techniques are commonly used to characterize 1,2-dibenzoylethane and its derivatives?

A7: Various techniques are employed to characterize 1,2-dibenzoylethane and its derivatives. X-ray diffraction is used to determine the crystal structure and conformation of the molecule []. Electron spin resonance (ESR) and electron nuclear double resonance (ENDOR) spectroscopy help analyze the radical cations formed during cyclization reactions []. UV and CD spectroscopy, coupled with time-dependent density-functional theory (TDDFT) calculations, are useful for studying the electronic structure and chiroptical properties of metal complexes containing 1,2-dibenzoylethane derivatives [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)